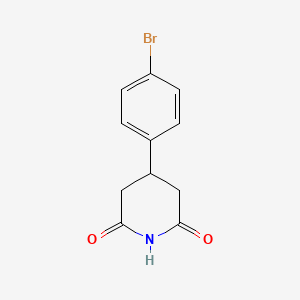

4-(4-Bromophenyl)piperidine-2,6-dione

Description

Context within Piperidine-2,6-dione and Glutarimide (B196013) Chemistry

The piperidine-2,6-dione ring system, also known as the glutarimide skeleton, is a six-membered heterocyclic motif. guidechem.com This core structure is found in a variety of biologically active molecules and commercially available pharmaceuticals. guidechem.com Glutarimides are a class of imides, characterized by two carbonyl groups attached to a nitrogen atom within the heterocyclic ring. chemicalbook.com

The chemistry of glutarimides is versatile, allowing for substitutions at various positions on the ring, which in turn modulates their biological activity. The synthesis of functionalized glutarimides is a significant area of modern organic synthesis, as it provides pathways to more complex molecular architectures and a wider range of potential drug candidates. guidechem.com Various synthetic strategies have been developed to access these scaffolds, including Michael addition reactions and multicomponent reactions. guidechem.com

Significance of the 4-Substituted Piperidine-2,6-dione Scaffold in Chemical Biology and Medicinal Chemistry

The substitution at the 4-position of the piperidine-2,6-dione ring is of particular importance in the fields of chemical biology and medicinal chemistry. This position allows for the introduction of a wide array of functional groups that can interact with biological targets, thereby influencing the pharmacological profile of the molecule.

The 4-substituted piperidine-2,6-dione scaffold is recognized as a "privileged scaffold" due to its ability to serve as a versatile template for the design of ligands for a diverse range of biological targets. core.ac.uk Research has demonstrated that derivatives of this scaffold can exhibit a variety of biological activities. For instance, certain 4-substituted piperidine-2,6-dione derivatives have been investigated for their potential as antipsychotic agents, targeting dopamine (B1211576) and serotonin (B10506) receptors. Other studies have explored their application in treating hematological disorders like sickle cell disease and β-thalassemia by modulating protein expression levels. acs.org

The presence of an aryl group at the 4-position, as seen in 4-(4-Bromophenyl)piperidine-2,6-dione, is a common feature in many biologically active piperidine (B6355638) derivatives. This aryl substituent can engage in various intermolecular interactions, such as pi-stacking and hydrophobic interactions, with biological macromolecules, which is often crucial for binding affinity and selectivity. While specific research on the biological activity of this compound is not extensively detailed in publicly available literature, the known activities of its structural analogs suggest its potential as a valuable tool in chemical biology and as a lead structure in medicinal chemistry research. A patent for the synthesis of related fluorophenyl-piperidines mentions a procedure for a similar compound, N-methyl-3-ethoxycarbonyl-4-(4-bromophenyl)-piperidine-2,6-dione, indicating its relevance as a chemical intermediate. google.com

Below is a table summarizing key information about the compound:

| Property | Value |

| Compound Name | This compound |

| Synonym | 4-(p-Bromophenyl)glutarimide |

| CAS Number | 1137-60-6 |

| Molecular Formula | C11H10BrNO2 |

| Molecular Weight | 268.11 g/mol |

| Chemical Class | Piperidine-2,6-dione, Glutarimide |

Structure

3D Structure

Properties

IUPAC Name |

4-(4-bromophenyl)piperidine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO2/c12-9-3-1-7(2-4-9)8-5-10(14)13-11(15)6-8/h1-4,8H,5-6H2,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNIAVEPVHCNSOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)NC1=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30499261 | |

| Record name | 4-(4-Bromophenyl)piperidine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30499261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1137-60-6 | |

| Record name | 4-(4-Bromophenyl)piperidine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30499261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Medicinal Chemistry and Biological Activity Studies of Piperidine 2,6 Dione Derivatives Focus on Research Context

Role of the Piperidine-2,6-dione Scaffold in Pharmacophore Design

The piperidine-2,6-dione moiety is considered a "privileged scaffold" in drug discovery. Its value in pharmacophore design stems from its rigid structure, which allows for the precise spatial orientation of various substituents. This structural rigidity is crucial for specific interactions with biological targets. The scaffold contains key hydrogen bonding features—an imide hydrogen donor and two carbonyl hydrogen bond acceptors—that facilitate strong and specific binding to protein targets.

This core structure is famously present in immunomodulatory drugs (IMiDs) such as thalidomide, lenalidomide (B1683929), and pomalidomide (B1683931). In these molecules, the piperidine-2,6-dione ring is essential for their binding to the protein Cereblon (CRBN). google.comguidetopharmacology.org CRBN is a component of the Cullin-ring E3 ubiquitin ligase complex (CRL4-CRBN), and the interaction mediated by the piperidine-2,6-dione scaffold is fundamental to the therapeutic mechanism of these drugs. guidetopharmacology.org The ability of this scaffold to be synthetically modified at various positions allows medicinal chemists to fine-tune the pharmacological properties of the resulting derivatives, optimizing their potency, selectivity, and pharmacokinetic profiles. whiterose.ac.uk

Exploration of Diverse Biological Activities in Research

The versatile piperidine-2,6-dione scaffold has been incorporated into molecules designed to elicit a wide range of biological responses, leading to its investigation across multiple fields of therapeutic research.

The piperidine-2,6-dione core is central to the mechanism of action of several important anticancer agents. researchgate.net Its role is best exemplified by the class of immunomodulatory drugs that function as molecular glues, redirecting the activity of the CRL4-CRBN E3 ubiquitin ligase. guidetopharmacology.org

By binding to Cereblon, these compounds induce the recruitment of specific substrate proteins to the E3 ligase complex, tagging them for ubiquitination and subsequent degradation by the proteasome. medchemexpress.com In multiple myeloma, for instance, lenalidomide and pomalidomide induce the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), leading to immunomodulatory and direct anticancer effects. guidetopharmacology.org The presence of an aryl group, such as the 4-bromophenyl moiety, at the 4-position of the piperidine (B6355638) ring has been noted as an important feature for the anticancer action of certain compound classes against breast cancer cell lines (MCF-7). mdpi.com

Table 1: Role of Piperidine-2,6-dione Scaffold in Anticancer Mechanisms

| Compound Class | Mechanism of Action | Primary Target | Therapeutic Outcome |

|---|---|---|---|

| Immunomodulatory Drugs (IMiDs) | Molecular glue-induced protein degradation | Cereblon (CRBN) E3 Ubiquitin Ligase | Degradation of oncogenic proteins (e.g., Ikaros, Aiolos), leading to apoptosis and inhibition of tumor growth. guidetopharmacology.org |

| PROTACs | Targeted protein degradation | Cereblon (CRBN) E3 Ubiquitin Ligase | A piperidine-2,6-dione ligand can be incorporated into Proteolysis Targeting Chimeras (PROTACs) to hijack the CRBN ligase for degradation of other specific proteins of interest. medchemexpress.com |

Derivatives of the piperidine scaffold have been investigated for their potential in treating neurodegenerative diseases. Research has shown that certain 2,6-disubstituted piperidine alkaloids exhibit neuroprotective effects against chemotherapy-induced neurotoxicity. researchgate.netnih.gov In the context of Alzheimer's disease, Glycogen Synthase Kinase 3β (GSK-3β) is a key therapeutic target, as its dysregulation is linked to neuroinflammation and tau pathology. researchgate.netnih.gov The development of selective GSK-3β inhibitors is a significant area of research, and various heterocyclic scaffolds are explored for this purpose. While direct studies on 4-(4-Bromophenyl)piperidine-2,6-dione as a GSK-3β inhibitor are not widely documented, the broader class of piperidine derivatives is actively researched for neuroprotective applications. researchgate.net

The piperidine-2,6-dione scaffold is associated with significant anti-inflammatory properties, largely through the modulation of cytokine production. A primary mechanism is the inhibition of tumor necrosis factor-alpha (TNF-α), a key mediator in inflammatory responses. researchgate.net The immunomodulatory drugs containing this scaffold, such as thalidomide, were initially recognized for their ability to suppress TNF-α production. This activity is linked to the destabilization of TNF-α mRNA. Other piperidine-containing natural products, like piperine, have also been shown to exert anti-inflammatory effects by inhibiting the production of nitric oxide (NO) and TNF-α. nih.govnih.gov This modulation of inflammatory pathways suggests the therapeutic potential of piperidine-2,6-dione derivatives for inflammation-mediated diseases. irjpms.comijnrd.org

The piperidine ring is a structural component of many natural alkaloids and synthetic compounds with antimicrobial properties. derpharmachemica.com Research into piperidine-2,6-dione derivatives has specifically identified antibacterial activity. In one study, a series of synthesized piperidine-2,6-dione compounds were screened for antimicrobial effects. Several of the derivatives demonstrated notable activity against both Gram-negative and Gram-positive bacteria. derpharmachemica.com

Table 2: Antibacterial Activity of Selected Piperidine-2,6-dione Derivatives

| Bacterial Strain | Activity Observed | Finding |

|---|---|---|

| Escherichia coli | Good | Certain derivatives showed effective inhibition. derpharmachemica.com |

| Bacillus subtilis | Good | Certain derivatives showed effective inhibition. derpharmachemica.com |

| Staphylococcus aureus | Active | Some compounds demonstrated antibacterial activity. derpharmachemica.com |

| Candida albicans | Inactive | The tested compounds failed to show antifungal activity. derpharmachemica.com |

| Aspergillus niger | Inactive | The tested compounds failed to show antifungal activity. derpharmachemica.com |

While the broader class of piperidines has been explored for antiviral properties, specific research on the antiviral activity of this compound is limited. derpharmachemica.com

The piperidine-2,6-dione scaffold has been utilized in the development of agents targeting the central nervous system (CNS). Historically, glutethimide, a derivative of this class, was used as a sedative-hypnotic. More recent research has focused on creating derivatives with multi-receptor profiles for treating psychiatric disorders.

A study focused on developing potential atypical antipsychotics synthesized a series of 4-aryl-piperidine-2,6-dione derivatives. nih.gov These compounds were designed to interact with multiple receptors implicated in psychosis. One promising compound, 1-(4-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)butyl)-4-(4-chlorophenyl)-piperidine-2,6-dione, demonstrated high affinity for dopamine (B1211576) D₂, D₃, and various serotonin (B10506) (5-HT) receptors. nih.gov This compound, which shares the 4-aryl-piperidine-2,6-dione core with the subject of this article, effectively inhibited behaviors in animal models predictive of antipsychotic efficacy without inducing extrapyramidal symptoms. nih.gov Other studies have confirmed that 2,6-piperidinedione derivatives can exhibit significant analgesic, anticonvulsant, and sedative effects. researchgate.net

Table 3: CNS Receptor Binding Profile for a Representative 4-Aryl-Piperidine-2,6-dione Derivative

| Receptor Target | Binding Affinity | Relevance to Psychiatric Disorders |

|---|---|---|

| Dopamine D₂ | High | Primary target for antipsychotic medications. nih.gov |

| Dopamine D₃ | High | Target for modulating cognitive and negative symptoms of schizophrenia. nih.gov |

| Serotonin 5-HT₁ₐ | High | Associated with anxiolytic and antidepressant effects. nih.gov |

| Serotonin 5-HT₂ₐ | High | Blockade is a key feature of atypical antipsychotics, reducing side effects. nih.gov |

| Serotonin 5-HT₂c | High | Involved in mood, appetite, and cognition. nih.gov |

Investigational Applications as Tool Compounds in Chemical Biology

Tool compounds are essential for dissecting complex biological processes. They are typically small molecules with well-defined mechanisms of action that can be used to perturb and study the function of specific proteins or pathways. An ideal tool compound possesses high potency, selectivity, and a known molecular target.

Currently, there is a lack of published research that explicitly details the use of this compound as a tool compound in chemical biology. Its potential utility would be contingent on the identification of a specific and potent biological activity. Should this compound be found to selectively modulate a particular enzyme or receptor, it could then be employed to investigate the physiological and pathological roles of that target.

The development of a compound like this compound into a chemical tool would necessitate a series of rigorous studies, including:

Target Identification and Validation: Determining the specific biomolecule(s) with which the compound interacts.

Selectivity Profiling: Assessing the compound's activity against a broad panel of related and unrelated targets to ensure its specificity.

Mechanism of Action Studies: Elucidating how the compound exerts its biological effect at a molecular level.

Without such foundational research, the application of this compound as a reliable tool in chemical biology remains speculative.

Data Table of Investigational Applications

Due to the absence of specific research on the investigational applications of this compound as a tool compound, a data table with detailed research findings cannot be generated.

Mechanistic Elucidation of Biological Actions for Piperidine 2,6 Dione Derivatives

Target Identification and Binding Mechanisms

There is no available research identifying the specific biological targets of 4-(4-Bromophenyl)piperidine-2,6-dione. Consequently, information regarding its binding mechanisms, such as enzyme inhibition or receptor modulation, is unknown.

Molecular Pathways of Action

Due to the absence of target identification, the molecular pathways of action for this compound have not been elucidated. There is no information on whether this compound is involved in processes such as DNA synthesis inhibition, modulation of protein expression, or protein degradation via E3 ligases.

Biochemical and Cellular Studies in Research Models

No biochemical or cellular studies in research models have been published for this compound. As a result, there is no data on its effects at a biochemical or cellular level.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Impact of Substituent Effects on Biological Activity

The nature and position of substituents on the 4-phenyl ring of the piperidine-2,6-dione scaffold play a pivotal role in modulating the biological activity of these compounds. Electron-withdrawing groups and the introduction of conjugated systems are of particular interest in medicinal chemistry for their ability to alter the electronic properties and conformation of the molecule, thereby influencing its interaction with biological targets.

For instance, in a series of 4-phenylpiperidine-2,6-dione (B1266656) derivatives designed as α1-adrenoceptor ligands, the nature of the substituent on the phenyl ring was found to be a determinant of affinity. While the parent 4-phenylpiperidine-2,6-dione scaffold was a common feature, variations at other positions, particularly N-alkylation, were the primary focus. However, it is a well-established principle in medicinal chemistry that altering the electronic nature of an aromatic ring can significantly impact receptor binding. Electron-withdrawing groups, like the bromo substituent, can engage in halogen bonding or alter the charge distribution of the phenyl ring, potentially enhancing or diminishing affinity for a target protein.

In a study of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, the electronic properties of substituents on a phenyl ring were shown to be fundamental to their inhibitory activity. mdpi.com Compounds bearing a strongly electron-withdrawing cyano (-CN) group exhibited significant biological activity, whereas those with electron-donating groups like methyl (-CH3) were inactive. mdpi.com This suggests that the electron-withdrawing nature of a substituent can be crucial for the biological function of a molecule. Although this study was not on the 4-(4-bromophenyl)piperidine-2,6-dione scaffold, it highlights the importance of considering the electronic effects of substituents in drug design.

The following table illustrates the impact of different substituents on the phenyl ring on the biological activity of a series of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, which can provide insights into the potential effects of similar substitutions on the 4-phenylpiperidine-2,6-dione core.

| Compound | Substituent at position 2 | Halogen at position 4 | FOXM1-Inhibitory Activity |

|---|---|---|---|

| FDI-6 | -H | -F | Active |

| Compound 1 | -CH3 | -F | Inactive |

| Compound 6 | -CN | -Cl | Active |

| Compound 16 | -CN | -I | Active |

Data adapted from a study on N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives as FOXM1 inhibitors, demonstrating the critical role of electron-withdrawing groups. mdpi.com

Influence of Ring Functionalization on Pharmacological Profile

Functionalization of the piperidine-2,6-dione ring, particularly at the N1-position, has been shown to be a highly effective strategy for modulating the pharmacological profile of this class of compounds. The introduction of various substituents at this position can alter the compound's affinity, selectivity, and pharmacokinetic properties.

In a study focused on developing ligands for α1-adrenoceptor subtypes, a series of 4-phenylpiperidine-2,6-diones were synthesized with an ω-[4-(substituted phenyl)piperazin-1-yl]alkyl moiety at the N1-position. nih.gov This extensive functionalization introduced a second pharmacophore and a flexible linker, significantly impacting the biological activity. The length of the alkyl chain connecting the piperidine-2,6-dione and the phenylpiperazine moieties was found to be a critical determinant of affinity, with a butyl chain being optimal. nih.gov

Derivatives with this butyl linker displayed affinities in the nanomolar range for the human cloned α1A-, α1B-, and α1D-adrenoceptor subtypes. nih.gov For example, 1-[4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl]-4-phenylpiperidine-2,6-dione demonstrated the highest affinity for the α1A-adrenoceptor with a pKi of 8.74 and a 10-fold selectivity over the other two subtypes. nih.gov These findings underscore the profound influence that N1-functionalization of the piperidine-2,6-dione ring has on the pharmacological profile.

The following interactive data table summarizes the binding affinities of selected N1-functionalized 4-phenylpiperidine-2,6-dione derivatives for α1-adrenoceptor subtypes.

| Compound | N1-Substituent | α1A pKi | α1B pKi | α1D pKi |

|---|---|---|---|---|

| 34 | - (CH2)4 - N(piperazine) - (2-OCH3-phenyl) | 8.74 | 7.71 | 7.75 |

| 35 | - (CH2)4 - N(piperazine) - (2-F-phenyl) | 8.11 | 7.47 | 7.68 |

| 36 | - (CH2)4 - N(piperazine) - (2-CN-phenyl) | 7.81 | 7.08 | 7.54 |

Data from a study on novel 4-phenylpiperidine-2,6-dione derivatives as α1-adrenoceptor ligands. nih.gov

Stereochemical Considerations in Activity and Selectivity

Stereochemistry plays a crucial role in the biological activity and selectivity of chiral drugs. For this compound, the carbon at the 4-position of the piperidine (B6355638) ring is a chiral center, meaning the compound can exist as two enantiomers (R and S). The spatial arrangement of the 4-bromophenyl group can significantly influence how the molecule interacts with its biological target.

It is a well-established principle that enantiomers of a chiral drug can exhibit different pharmacological and toxicological properties. This is because biological targets, such as receptors and enzymes, are themselves chiral and can preferentially bind to one enantiomer over the other.

In another study on 2,6-diaryl-3-(arylthio)piperidin-4-ones, the stereochemistry of the substituents on the piperidine ring was shown to influence the conformation of the ring and the orientation of the functional groups, which in turn affected their antimicrobial activity. scispace.com The NMR data revealed that these compounds exist in a chair conformation with the 2,6-diaryl groups equatorially oriented, while the orientation of the arylthio group depended on other substituents. scispace.com

The differential activity of enantiomers is often attributed to one enantiomer (the eutomer) having a better fit with the binding site of the target protein, leading to a more stable drug-target complex and a greater biological response. The other enantiomer (the distomer) may have lower affinity, no activity, or even produce off-target effects. Therefore, the development of stereoselective syntheses and the evaluation of the individual enantiomers of this compound would be essential steps in elucidating its full pharmacological potential and ensuring a favorable therapeutic profile.

Computational Approaches and Molecular Modeling in Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This simulation helps in understanding the binding mode and affinity between the ligand and the target's active site. The process involves sampling different conformations of the ligand within the binding site and scoring them based on factors like intermolecular forces. For 4-(4-Bromophenyl)piperidine-2,6-dione, molecular docking studies would be instrumental in identifying potential protein targets and characterizing the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. However, specific molecular docking studies detailing the interaction of this compound with specific biological targets have not been detailed in the available research.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to associate the chemical structure of a compound with its biological activity. nih.gov QSAR models are mathematical equations that can be used to predict the activity of new or untested compounds based on their molecular descriptors. researchgate.net These descriptors quantify various physicochemical properties of a molecule, such as its size, shape, lipophilicity, and electronic characteristics. researchgate.net

Developing a QSAR model for a series of compounds related to this compound would allow researchers to:

Understand which structural features are critical for its biological effects. nih.gov

Predict the activity of newly designed analogs, thereby prioritizing synthesis and testing efforts. nih.gov

Optimize lead compounds to enhance potency and improve drug-like properties. mdpi.com

The process involves building a model using a "training set" of compounds with known activities and then validating its predictive power with a "test set". researchgate.net Currently, specific QSAR models developed for a series of analogs that include this compound are not described in published literature.

Prediction of Molecular Properties Relevant to Biological Interaction

Computational tools are widely used to predict molecular properties that are crucial for a compound's biological interactions and its behavior as a potential therapeutic agent. These properties include lipophilicity, hydrogen bonding capabilities, and binding affinity, which collectively influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

For this compound, several key properties have been predicted computationally. The predicted octanol-water partition coefficient (XlogP) is 1.4, indicating its relative lipophilicity. uni.lu The molecule's structure contains functional groups capable of acting as both hydrogen bond donors (the N-H group of the piperidine (B6355638) ring) and hydrogen bond acceptors (the two carbonyl oxygens), which are critical for specific interactions with biological targets.

Predicted physicochemical properties for this compound are summarized below.

| Property | Predicted Value | Source |

|---|---|---|

| Molecular Formula | C11H10BrNO2 | uni.lu |

| Monoisotopic Mass | 266.9895 Da | uni.lu |

| XlogP (Lipophilicity) | 1.4 | uni.lu |

Additionally, the predicted collision cross-section (CCS) values, which relate to the molecule's size and shape in the gas phase, have been calculated for different adducts.

| Adduct | m/z | Predicted CCS (Ų) | Source |

|---|---|---|---|

| [M+H]+ | 267.99678 | 149.6 | uni.lu |

| [M+Na]+ | 289.97872 | 160.0 | uni.lu |

| [M-H]- | 265.98222 | 156.0 | uni.lu |

| [M+NH4]+ | 285.02332 | 167.7 | uni.lu |

| [M+K]+ | 305.95266 | 148.0 | uni.lu |

Structural Binding Mode Delineation (e.g., X-ray crystallography insights)

X-ray crystallography is a powerful experimental technique used to determine the precise three-dimensional atomic structure of a molecule. When a compound is co-crystallized with its biological target (e.g., an enzyme or receptor), this method can provide an exact depiction of the binding mode, revealing the specific interactions, bond lengths, and angles between the ligand and the protein.

Such structural insights are invaluable for structure-based drug design, allowing for the rational modification of a compound to improve its binding affinity and selectivity. While X-ray crystallography has been used to characterize related bromophenyl structures, specific crystallographic data for this compound, either alone or in complex with a biological target, is not currently available in the public domain.

Future Research Directions and Translational Potential

Development of Novel Ligands and PROTAC Degraders

The glutarimide (B196013) core is central to the design of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules engineered to eliminate specific proteins of interest (POIs) from the cell. nih.govnih.gov A PROTAC consists of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, joined by a chemical linker. nih.govnih.gov By inducing proximity between the target and the E3 ligase, the PROTAC triggers the ubiquitination and subsequent degradation of the target protein by the proteasome. nih.gov

Derivatives of 4-(4-bromophenyl)piperidine-2,6-dione are valuable as ligands for the CRBN E3 ligase. medchemexpress.com The development of novel CRBN ligands is a key area of research aimed at expanding the toolkit for targeted protein degradation. nih.govrscf.ru Scientists are actively creating new series of non-thalidomide Cereblon ligands to improve binding affinity and provide new chemical handles for PROTAC synthesis. nih.govrscf.ru For instance, research has shown that modifications to the glutarimide scaffold, such as the oxidation of a sulfur atom in certain derivatives, can lead to a stronger antiproliferative profile against cancer cell lines and create more sophisticated binding interactions with CRBN. nih.govrscf.ru These newly identified ligands form a basis for synthesizing novel PROTACs aimed at a wide array of disease-relevant proteins. nih.govrscf.ru

The versatility of the glutarimide moiety has been demonstrated in the creation of PROTACs targeting a range of proteins implicated in cancer and other diseases. nih.govnih.gov Examples include degraders for bromodomain-containing protein 4 (BRD4), cyclin-dependent kinases (CDK4/6), and protein kinase B (AKT). nih.govnih.govnih.govdntb.gov.ua The design of these molecules often involves strategic placement of the linker on the glutarimide or phenyl ring to optimize the formation of the ternary complex (E3 ligase-PROTAC-Target Protein), which is crucial for efficient degradation. nih.gov

| PROTAC Base Ligand | Target Protein | Potential Therapeutic Area |

|---|---|---|

| Dihydroquinazolinone-Pomalidomide Hybrid | BRD4 | Cancer (e.g., Monocyte Lymphoma) nih.gov |

| Palbociclib-CRBN/VHL Ligand Hybrid | CDK4/CDK6 | Cancer (e.g., Breast Cancer) nih.gov |

| GDC-0068-Lenalidomide Hybrid | AKT | Cancer nih.gov |

Emerging Methodologies in Glutarimide Chemistry

The synthesis of complex glutarimide-containing molecules presents unique challenges due to the structure's potential for ring-opening hydrolysis and racemization at the alpha-stereocenter. nih.govnih.gov Consequently, a significant area of research is focused on developing novel, efficient, and stereoselective synthetic methods. thieme-connect.com

Recent advancements include the use of modern organic synthesis techniques like the Michael addition and organocatalysis to create highly functionalized glutarimides. thieme-connect.com One notable strategy involves the thio-Michael addition to 2-methylidene glutarimide, which serves as a versatile starting material for a diverse range of glutarimide analogues. nih.gov

Furthermore, powerful enantioselective methods are being developed to control the stereochemistry of these molecules, which is often critical for their biological activity. nih.gov Dirhodium-catalyzed reactions, such as asymmetric cyclopropanation and C–H functionalization, have been successfully applied to intact glutarimide cores. nih.govnih.gov These methods allow for the late-stage introduction of complex and stereoenriched functionalities, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies. nih.govnih.gov Such methodologies are crucial for fine-tuning the degradation selectivity and potency of molecular glues and PROTACs. nih.gov The development of these sophisticated synthetic tools overcomes previous limitations and accelerates the discovery of new glutarimide-based therapeutics. nih.gov

Exploration of New Biological Targets and Therapeutic Areas

While the primary focus for glutarimide-based compounds has been on CRBN-mediated protein degradation for cancer therapy, the core 4-phenylpiperidine-2,6-dione (B1266656) scaffold is being investigated for activity against other biological targets, opening up new potential therapeutic applications. nih.govmdpi.com

One distinct area of exploration is the development of ligands for G protein-coupled receptors. Research has led to the synthesis of novel 4-phenylpiperidine-2,6-dione derivatives that act as antagonists for α1-adrenergic receptor (α1-AR) subtypes. nih.gov Certain compounds in this class have shown high affinity in the nanomolar range for the α1A-AR subtype, suggesting potential applications in conditions where α1-AR signaling is dysregulated. nih.gov

In addition to human cellular targets, glutarimide derivatives have been evaluated for antimicrobial and antiviral properties. jst.go.jpresearchgate.net Synthetic glutarimides have demonstrated activity against various viruses, including coxsackievirus B3 and influenza A virus. jst.go.jpresearchgate.net Furthermore, glutarimide-containing polyketides, often derived from natural sources like Streptomyces and Burkholderia species, are known to exhibit a wide spectrum of pharmacological effects, including antifungal, antitumor, and anti-inflammatory activities. mdpi.com The 4-bromophenyl moiety itself has been incorporated into novel compounds designed as microbial DNA-gyrase inhibitors, highlighting the utility of this chemical feature in targeting non-human enzymes for anti-infective therapies. nih.govresearchgate.net

This expansion into new target classes and therapeutic indications underscores the chemical versatility of the glutarimide scaffold beyond its role as a CRBN ligand.

| Derivative Class | Biological Target | Observed Effect | Potential Therapeutic Area |

|---|---|---|---|

| 4-Phenylpiperidine-2,6-diones with phenylpiperazinylalkyl moieties | α1-Adrenergic Receptors | Antagonist activity nih.gov | Cardiovascular/Neurological Disorders |

| Synthetic Glutarimide Derivatives | Viral Proteins/Pathways | Antiviral activity jst.go.jpresearchgate.net | Infectious Disease (Viral) |

| Glutarimide-containing Polyketides | Fungal/Bacterial/Tumor Cells | Antifungal, Antitumor, Anti-inflammatory mdpi.com | Infectious Disease, Oncology, Inflammation |

| 2-(4-Bromophenyl)quinoline derivatives | Microbial DNA-Gyrase | Enzyme inhibition nih.govresearchgate.net | Infectious Disease (Bacterial) |

Q & A

Q. How to align research on this compound with theoretical frameworks in medicinal chemistry (e.g., privileged structures, pharmacophore models)?

- Methodological Answer : Map the arylpiperidine-dione scaffold to known "privileged structures" (e.g., kinase inhibitors) using pharmacophore alignment tools (MOE, Schrödinger). Validate via competitive binding assays against target receptors (e.g., serotonin transporters). Theoretical justification relies on hybridization states (sp² vs. sp³ nitrogen) and π-π stacking potential, as seen in crystallographic studies .

Q. What interdisciplinary approaches integrate this compound into materials science (e.g., polymer catalysts, organic electronics)?

- Methodological Answer : Functionalize the bromophenyl group for Suzuki coupling into conductive polymers (e.g., polyfluorenes). Characterize via GPC (molecular weight), UV-Vis (bandgap), and AFM (morphology). Theoretical modeling (COMSOL Multiphysics) predicts charge transport properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.